PF 04254644

Description

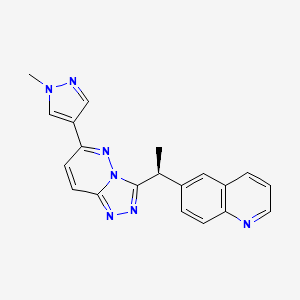

Structure

3D Structure

Properties

Molecular Formula |

C20H17N7 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

6-[(1S)-1-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]quinoline |

InChI |

InChI=1S/C20H17N7/c1-13(14-5-6-17-15(10-14)4-3-9-21-17)20-24-23-19-8-7-18(25-27(19)20)16-11-22-26(2)12-16/h3-13H,1-2H3/t13-/m0/s1 |

InChI Key |

VQYHPUHKYSSEOB-ZDUSSCGKSA-N |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)N=CC=C2)C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N=CC=C2)C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C |

Synonyms |

6-(S)-1-(-(6-(1 methyl-1H-pyroazol-4-yl)-(1,2,4)triazolo(4,3-b) pyridazin-3-yl-ethyl)quinoline) PF-04254644 |

Origin of Product |

United States |

Molecular Targeting and Primary Mechanism of Action of Pf 04254644

Identification and Characterization as a Potent and Selective c-Met Kinase Inhibitor

Discovered through a high-throughput screening campaign followed by structure-based drug design, PF-04254644 emerged as a highly potent and selective c-Met inhibitor. rcsb.orgnih.gov Its development was aimed at creating a compound with superior kinase selectivity and drug-like properties.

In Vitro c-Met Enzymatic Activity and Cellular Potency Profiling

PF-04254644 demonstrates potent inhibition of the c-Met kinase at both the enzymatic and cellular levels. In biochemical assays, the compound shows nanomolar potency against the c-Met enzyme. This potent enzymatic inhibition translates effectively into cellular models, where it inhibits c-Met autophosphorylation and downstream signaling in cancer cell lines with high dependency on c-Met signaling.

Table 1: In Vitro Potency of PF-04254644

| Assay Type | Target/Cell Line | IC₅₀ (nM) |

|---|---|---|

| Enzymatic Activity | c-Met Kinase | ~5 |

| Cellular Activity (p-Met) | GTL-16 Gastric Carcinoma | 7 |

| Cellular Activity (p-Met) | MKN-45 Gastric Carcinoma | 3 |

| Cellular Activity (p-Met) | SNU-5 Gastric Carcinoma | 4 |

Data derived from Cui et al., Journal of Medicinal Chemistry, 2013.

Kinase Selectivity Spectrum against a Panel of Human Kinases

A key attribute of PF-04254644 is its high degree of selectivity for c-Met over other protein kinases. nih.govmedkoo.com Profiling against a broad panel of human kinases is a critical step in characterizing a targeted inhibitor to understand its potential for off-target effects. PF-04254644 was found to be exceptionally selective for c-Met. In a representative panel, it demonstrated minimal to no inhibitory activity against a wide range of other kinases at concentrations where it potently inhibits c-Met, underscoring its designation as a selective inhibitor. While it was noted to have off-target activity against phosphodiesterases (PDEs), its selectivity across the kinome is high. fda.govpatsnap.com

Table 2: Kinase Selectivity Profile of PF-04254644

| Kinase | % Inhibition at 1 µM |

|---|---|

| c-Met | >99% |

| AXL | <10% |

| MER | <5% |

| TYRO3 | <5% |

| RON | <15% |

| VEGFR2 | <5% |

| EGFR | <5% |

| ALK | <10% |

This table is a representative summary based on descriptions of high selectivity from published research. Exact panel data is proprietary to the discovering entity.

Structural Basis of c-Met Inhibition by PF-04254644

The potency and selectivity of PF-04254644 are rooted in its specific structural interactions within the ATP-binding site of the c-Met kinase domain. Its design was heavily guided by structure-based methods, leveraging crystallographic data from closely related analogs. researchgate.netrcsb.org

Binding Mode Analysis within the c-Met Kinase Domain

PF-04254644 is classified as a Type Ib kinase inhibitor, indicating it binds to the active (DFG-in) conformation of the c-Met kinase within the ATP-binding pocket. nih.gov Several c-Met inhibitors in this class adopt a characteristic "U-shaped" conformation within the binding site. nih.gov This binding mode is facilitated by the inhibitor's core structure, which includes a quinoline (B57606) group that serves as a ligand for the hinge region of the kinase. researchgate.netnih.gov

Co-crystal Structure Analysis of PF-04254644-c-Met Complexes

While a public co-crystal structure for PF-04254644 itself has not been specified, its development was informed by the crystal structures of closely related analogs complexed with the c-Met kinase domain, such as those with PDB IDs 3ZBX, 3ZC5, and 3ZCL. researchgate.netrcsb.orgebi.ac.uk Analysis of these structures reveals how the triazolopyridazine core scaffold orients the key interacting moieties of the inhibitor within the ATP binding site. researchgate.netnih.gov The inhibitor occupies the pocket, preventing the binding of ATP and subsequent receptor autophosphorylation. nih.gov

Interactions with Key Amino Acid Residues in the ATP-binding Hinge Region

The specific interactions between PF-04254644 and the c-Met kinase domain are crucial for its high-affinity binding and selectivity. Based on molecular modeling informed by analog co-crystal structures, the following key interactions are predicted:

Hydrogen Bonding: The nitrogen atom of the inhibitor's quinoline ring forms a critical hydrogen bond with the backbone amide of Met-1160 in the hinge region of the c-Met kinase. researchgate.netnih.gov This interaction is a hallmark of many Type I kinase inhibitors and serves to anchor the compound in the ATP-binding site.

Pi-Pi Stacking: The inhibitor's core, a researchgate.netnih.govut.ac.irtriazolo[4,3-b]pyridazine system, engages in a significant π-π stacking interaction with the side chain of Tyr-1230 in the activation loop (A-loop). researchgate.netnih.gov This interaction with the catalytically important Y1230 residue is a key determinant of the compound's high potency.

These specific and well-defined interactions collectively account for the potent and selective inhibition of c-Met by PF-04254644.

Downstream Signaling Pathway Modulation by c-Met Inhibition

The binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor triggers a cascade of intracellular signaling events that are crucial for normal cellular processes but can be co-opted by cancer cells to promote growth and survival. wikipedia.org PF-04254644 exerts its effects by intercepting this signaling at its origin, leading to a domino effect on downstream pathways.

Disruption of Intracellular Tyrosine Phosphorylation Events

The primary mechanism of c-Met activation is autophosphorylation of specific tyrosine residues within its kinase domain upon HGF binding. This phosphorylation creates docking sites for various downstream signaling proteins. A critical step in this process is the transphosphorylation of tyrosines 1234 and 1235 (Tyr1234 and Tyr1235) in the activation loop of the kinase domain, which is essential for the receptor's full enzymatic activity. frontiersin.org By inhibiting the kinase function of c-Met, PF-04254644 effectively prevents this crucial autophosphorylation event.

This inhibition of c-Met phosphorylation has been demonstrated in various cancer cell lines. For instance, in GTL-16 gastric carcinoma cells, which have a highly amplified c-Met, PF-04254644 inhibits c-Met phosphorylation with a half-maximal inhibitory concentration (IC50) of 8 nM. Similarly, in HGF-stimulated A431 epidermoid carcinoma cells, PF-04254644 potently inhibits c-Met phosphorylation with an IC50 of 4 nM.

The blockade of c-Met autophosphorylation by PF-04254644 has significant consequences for the phosphorylation state of downstream effector proteins. The activated c-Met receptor normally phosphorylates a range of substrate proteins that propagate the signal. A key consequence of c-Met inhibition by PF-04254644 is the suppression of phosphorylation of downstream signaling molecules, notably those in the AKT/S6K pathway. This disruption of the phosphorylation cascade is a direct result of silencing the c-Met receptor at the top of the signaling hierarchy.

Impact on c-Met-Mediated Signal Transduction Pathways

The inhibition of c-Met and the subsequent disruption of phosphorylation events by PF-04254644 have a profound impact on several major signal transduction pathways that are frequently dysregulated in cancer. These pathways include the RAS/MAPK, PI3K/AKT, and STAT3 pathways, all of which are known to be downstream of c-Met activation. wikipedia.org

The PI3K/AKT pathway , a critical regulator of cell survival and proliferation, is a major downstream target of c-Met. The inhibition of c-Met by PF-04254644 leads to a reduction in the phosphorylation and activation of AKT and its downstream effector, S6 kinase (S6K). This has been observed in concert with the inhibition of c-Met phosphorylation in cancer cell lines. The dampening of this pathway is a key mechanism through which PF-04254644 can exert its anti-proliferative effects.

The RAS/MAPK pathway , which plays a central role in cell proliferation, differentiation, and survival, is also modulated by c-Met inhibition. Activated c-Met can trigger this pathway, leading to the phosphorylation and activation of extracellular signal-regulated kinase (ERK). nih.gov While direct data on PF-04254644's effect on ERK phosphorylation is not extensively detailed in the provided context, the inhibition of c-Met, a known activator of this pathway, strongly implies a reduction in p-ERK levels. Other c-Met inhibitors have been shown to downregulate HGF-stimulated phosphorylation of ERK1/2. nih.gov

The STAT3 signaling pathway is another important downstream effector of c-Met. Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon phosphorylation at tyrosine 705 (Y705) by receptor tyrosine kinases like c-Met, dimerizes, translocates to the nucleus, and promotes the expression of genes involved in cell survival and proliferation. tvarditherapeutics.comnih.gov By inhibiting the kinase activity of c-Met, PF-04254644 is expected to prevent the phosphorylation and subsequent activation of STAT3, thereby attenuating its pro-tumorigenic signaling.

Table 1: Investigated Cellular Effects of PF-04254644

| Cell Line | Molecular Target/Process | Observed Effect | IC50 |

| GTL-16 (gastric carcinoma) | c-Met phosphorylation | Inhibition | 8 nM |

| A431 (epidermoid carcinoma) | HGF-stimulated c-Met phosphorylation | Inhibition | 4 nM |

| GTL-16 (gastric carcinoma) | Downstream AKT/S6K activity | Inhibition | Not specified |

Preclinical Pharmacological Investigations: Off Target Enzyme Modulation and Mechanistic Elucidation

Comprehensive Ligand Binding and Off-Target Profiling

Broad screening panels are an essential component of modern drug discovery, designed to identify unintended interactions with a wide array of biological targets. It was through such a comprehensive ligand binding profile that the off-target effects of PF-04254644 were first identified. researchgate.net

Follow-up enzymatic assays were conducted to determine the specific inhibitory activity of PF-04254644 against various PDE isoforms. These investigations confirmed that the compound is a potent inhibitor of multiple PDEs, including PDE1, PDE2, PDE3, PDE5, PDE10, and PDE11. researchgate.net

The inhibitory potency of PF-04254644 against these specific PDE subtypes is detailed in the table below. Notably, the compound exhibits potent inhibition of PDE3 with a half-maximal inhibitory concentration (IC50) of 170 nM. researchgate.net Inhibition of PDE1A and PDE5 was also observed at concentrations below 5 µM. While specific IC50 values for PDE1C, PDE2, PDE10, and PDE11 have not been detailed in publicly available literature, their inhibition by PF-04254644 has been confirmed. researchgate.net

| PDE Subtype | IC50 Value |

| PDE1A | < 5 µM |

| PDE1C | Inhibition confirmed, specific IC50 not reported |

| PDE2 | Inhibition confirmed, specific IC50 not reported |

| PDE3 | 170 nM researchgate.net |

| PDE5 | < 5 µM |

| PDE10 | Inhibition confirmed, specific IC50 not reported |

| PDE11 | Inhibition confirmed, specific IC50 not reported |

Identification of Pan-Phosphodiesterase (PDE) Family Inhibition

Investigation of Cellular and Molecular Consequences of Off-Target PDE Inhibition

The inhibition of multiple PDE enzymes by PF-04254644 leads to significant downstream effects on intracellular signaling pathways, primarily through the modulation of cyclic nucleotide levels.

The off-target inhibition of phosphodiesterases by PF-04254644 leads to a significant perturbation of the cyclic adenosine (B11128) monophosphate (c-AMP) signaling pathway. nih.gov PDEs are responsible for the degradation of c-AMP; therefore, their inhibition by PF-04254644 results in an accumulation of intracellular c-AMP. nih.gov This elevation of c-AMP levels was identified as a key molecular event downstream of the compound's PDE inhibitory activity. nih.gov

To further substantiate the link between PDE inhibition and c-AMP pathway activation, specific investigative studies were conducted. The activation of the c-AMP pathway was confirmed through the use of a c-AMP response element (CRE) reporter gene assay. nih.gov These assays typically involve a reporter gene, such as luciferase, linked to CRE, which is activated upon an increase in intracellular c-AMP, providing a quantifiable measure of pathway activation. nih.gov

Additionally, immunofluorescence staining for PDE3B was utilized to further validate the engagement of this specific PDE isoform by PF-04254644. nih.gov These techniques provided direct evidence of the compound's interaction with its off-target enzymes and the subsequent activation of the c-AMP signaling cascade within cells. nih.gov

The disruption of the c-AMP pathway by PF-04254644 was also found to have consequences for intracellular calcium homeostasis. nih.gov In studies using rat cardiomyocytes, treatment with PF-04254644 resulted in a dose-dependent increase in intracellular calcium. nih.gov This suggests that the cardiotoxicity observed with the compound may be due to the activation of c-AMP signaling and the subsequent disruption of intracellular calcium signaling pathways. nih.gov The broader PDE inhibition by PF-04254644 likely leads to a more pronounced effect on calcium signaling compared to more selective PDE inhibitors. nih.gov

Oxidative Stress Pathway Modulation in Cellular Systems

Preclinical investigations into the mechanistic underpinnings of PF-04254644's effects have revealed a significant impact on oxidative stress pathways within cellular systems. While the compound was designed as a selective inhibitor of the c-Met receptor tyrosine kinase, its off-target profile as a broad-spectrum phosphodiesterase (PDE) inhibitor contributes to complex cellular responses, including the perturbation of oxidative stress signaling. nih.gov

In studies using rat cardiomyocytes, treatment with PF-04254644 led to a more significant disruption of oxidative stress signaling pathways when compared to the selective PDE3 inhibitor, milrinone (B1677136). nih.gov This suggests that the compound's modulation of oxidative stress is a direct consequence of its wider range of PDE inhibition. The excessive accumulation of reactive oxygen species (ROS) is a known contributor to cellular damage and can be triggered by disruptions in intracellular signaling cascades. The inhibition of multiple PDE families by PF-04254644 is thought to activate the cyclic adenosine monophosphate (c-AMP) signaling pathway, which in turn can lead to a disruption of intracellular calcium homeostasis and subsequently induce oxidative stress. nih.gov

The nuclear factor-κB (NF-κB) pathway, a key modulator of cellular responses to stimuli such as stress and free radicals, can be both activated and repressed by ROS in a context-dependent manner. nih.gov While direct evidence linking PF-04254644 to specific modulation of NF-κB in the context of its off-target effects is still developing, the observed increase in oxidative stress suggests a potential interplay with this critical pathway. The activation of the Nrf2-antioxidant response element (ARE) signaling pathway is a primary cellular defense mechanism against oxidative stress, regulating the expression of proteins that neutralize oxidants. frontiersin.org The perturbation of oxidative balance by PF-04254644 may therefore also influence the activity of this protective pathway.

Comparative Analysis of Off-Target Effects with Selective PDE Inhibitors (e.g., Milrinone)

A comparative analysis of PF-04254644 with more selective PDE inhibitors, such as milrinone, has been crucial in elucidating the mechanisms behind its cardiotoxic effects. nih.gov While both compounds impact the c-AMP pathway through PDE inhibition, the broader inhibitory profile of PF-04254644 results in more pronounced and varied cellular consequences. nih.govresearchgate.net

Microarray analysis of rat hearts treated with either PF-04254644 or milrinone demonstrated a similar disruption of the c-AMP pathway. nih.gov However, the study revealed that the intracellular calcium and oxidative stress signaling pathways were more significantly perturbed by PF-04254644. nih.gov This was further substantiated by a dose-dependent increase in intracellular calcium observed in rat cardiomyocytes upon treatment with PF-04254644. nih.gov The greater magnitude of these effects with PF-04254644 is likely attributable to its inhibition of a wider array of PDE isoenzymes. nih.gov Wide ligand binding profiling and subsequent enzyme activity assays confirmed that PF-04254644 is a potent inhibitor of not only PDE3 but also other PDE families including 1, 2, 5, 10, and 11. patsnap.com

These differential effects are critical in understanding the observed in vivo toxicities. Rats administered PF-04254644 developed mild to moderate myocardial degeneration, an effect not typically associated with selective PDE3 inhibitors at therapeutic concentrations. nih.govnih.gov This suggests that the cardiotoxicity of PF-04254644 is a result of the synergistic or additive effects of inhibiting multiple PDE subtypes, leading to a more profound disruption of intracellular signaling than that caused by a selective PDE inhibitor like milrinone. nih.gov

Interactive Data Table: Comparative Off-Target Effects of PF-04254644 and Milrinone

| Feature | PF-04254644 | Milrinone |

| Primary Target | c-Met | PDE3 |

| Off-Target Profile | Pan-PDE inhibitor (PDE1, 2, 3, 5, 10, 11) patsnap.com | Selective PDE3 inhibitor nih.gov |

| c-AMP Pathway Perturbation | Similar to Milrinone nih.gov | Similar to PF-04254644 nih.gov |

| Intracellular Calcium Signaling | More perturbed nih.gov | Less perturbed nih.gov |

| Oxidative Stress Signaling | More perturbed nih.gov | Less perturbed nih.gov |

| In Vivo Cardiac Finding | Myocardial degeneration in rats nih.govnih.gov | Not reported to cause myocardial degeneration at therapeutic doses |

Structure Activity Relationship Sar and Medicinal Chemistry of Pf 04254644

Design and Synthesis Strategy from High-Throughput Screening (HTS) Hits

The discovery of PF-04254644 originated from a high-throughput screening (HTS) campaign that identified a highly selective initial hit compound. nih.govpatsnap.com This initial molecule served as the foundation for a structure-based drug design and medicinal chemistry lead optimization program. nih.govpatsnap.comresearchgate.net The process of hit qualification is a critical step following HTS, aiming to validate and prioritize initial findings. symeres.com This involves evaluating the chemical tractability, novelty, and preliminary structure-activity relationships (SAR) of the hits to ensure they are promising starting points for a full-fledged drug discovery program. symeres.comaxxam.com

The initial HTS hit for what would become PF-04254644 possessed a desirable level of selectivity, a crucial property for minimizing off-target effects. The subsequent strategy involved a systematic exploration of the chemical space around this hit. symeres.com This included the synthesis of a focused library of analogs to quickly establish early SAR and understand how different chemical modifications influenced the compound's activity and properties. symeres.comnih.gov This rapid generation of analogs is a key tactic in hit-to-lead development, allowing for the swift identification of key pharmacophoric elements and vectors for optimization. symeres.com

Chemical Modifications and Lead Optimization Efforts Leading to PF-04254644

The journey from the initial HTS hit to the final compound, PF-04254644, involved extensive chemical modifications and lead optimization. This process aimed to enhance potency, selectivity, and pharmacokinetic properties.

Role of Quinoline (B57606) Moiety as a Ligand for c-Met

The quinoline group is a well-established scaffold in the design of kinase inhibitors, including those targeting c-Met. nih.govmdpi.com In many c-Met inhibitors, the quinoline moiety acts as a ligand, binding to the hinge region of the MET kinase. nih.gov This interaction is a critical anchor for the inhibitor within the ATP-binding pocket.

In the optimization process that led to PF-04254644, a quinoline moiety was incorporated to enhance the compound's inhibitory activity. For instance, the substitution of a phenol (B47542) group in an earlier compound with a quinoline moiety, among other changes, resulted in significantly improved enzyme and cellular inhibitory activities. nih.gov This highlights the strategic importance of the quinoline scaffold in achieving potent c-Met inhibition.

Exploration of Nitrogen-Containing Aromatic Heterocycles in Related Inhibitors

The use of nitrogen-containing aromatic heterocycles is a common strategy in the development of kinase inhibitors. researchgate.netmdpi.com These heterocyclic structures are prevalent in pharmacologically active compounds and can significantly influence properties such as solubility, lipophilicity, and hydrogen bonding capacity. researchgate.net

In the context of c-Met inhibitors, various nitrogen-containing heterocycles like pyridine (B92270), pyrimidine, and pyrazole (B372694) have been explored. nih.govgoogle.comgoogle.com For example, the pyridine nucleus is known to extend into the ATP binding pocket of both VEGFR-2 and c-Met receptors, with the nitrogen atom interacting with key amino acid residues in the hinge region. nih.gov In the development of PF-04254644, the core structure includes a nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine system, another nitrogen-rich heterocyclic scaffold. nih.govresearchgate.net This choice of heterocycle was instrumental in achieving the desired potency and selectivity profile of the final compound.

Multi-parameter Lead Optimization Strategies in Drug Discovery

The development of PF-04254644 is a clear example of a multi-parameter lead optimization strategy. nih.govpatsnap.comresearchgate.net This approach simultaneously considers and refines multiple properties of a drug candidate, including potency, selectivity, pharmacokinetic profile, and safety, to increase the probability of success in later stages of drug development. nih.govpatsnap.comresearchgate.net

While PF-04254644 demonstrated high selectivity for c-Met and possessed many other attractive properties that warranted preclinical evaluation, broad off-target screening revealed an unforeseen issue. nih.govresearchgate.net The compound was identified as a pan-phosphodiesterase (PDE) family inhibitor. nih.govpatsnap.comresearchgate.net This off-target activity was linked to adverse cardiovascular effects observed in preclinical safety studies in rats, including increased heart rate, altered cardiac contractility, and myocardial degeneration. nih.govresearchgate.netresearchgate.net Due to this narrow therapeutic window concerning cardiovascular safety, PF-04254644 was ultimately terminated as a preclinical candidate. nih.govpatsnap.comresearchgate.net This outcome underscores the importance of comprehensive off-target profiling and multi-parameter optimization in identifying potential liabilities early in the drug discovery process.

Computational Studies and Pharmacophore Modeling Related to PF-04254644

Computational methods, including pharmacophore modeling and molecular docking, play a crucial role in modern drug discovery. acs.orgresearchgate.netnih.gov These techniques provide insights into the binding modes of inhibitors and help rationalize observed structure-activity relationships. acs.orgresearchgate.netnih.gov

In the development of PF-04254644, computational studies were employed to generate a pharmacophore model. acs.org This model helped to confirm the SAR results obtained through experimental work. acs.org Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new, more potent, and selective analogs. nih.gov Molecular docking simulations can further elucidate how a molecule like PF-04254644 fits into the c-Met kinase binding site, revealing key interactions with amino acid residues. researchgate.net Such computational approaches are integral to structure-based drug design, enabling a more rational and efficient optimization process. dntb.gov.ua

In Vitro Research Methodologies and Findings

Cell-Based Assays for c-Met Pathway Modulation

Cell-based assays are fundamental for understanding how a compound affects cellular signaling and processes in a biologically relevant context. For PF-04254644, these assays have focused on its ability to modulate the c-Met signaling pathway, which is known to be dysregulated in many cancers, driving tumor growth, proliferation, and metastasis. mdpi.comfrontiersin.org

The primary mechanism of c-Met activation is through ligand-induced autophosphorylation of key tyrosine residues within its kinase domain. oncotarget.com Consequently, a critical step in evaluating a c-Met inhibitor is to measure its ability to block this phosphorylation event.

Researchers typically use cancer cell lines with known c-Met pathway activation, either through gene amplification (e.g., GTL-16 gastric carcinoma) or ligand-dependent stimulation (e.g., HGF-stimulated A549 lung cancer cells). oncotarget.com The standard method involves treating these cells with varying concentrations of the inhibitor, followed by cell lysis and analysis via Western blotting. Using antibodies specific to the phosphorylated form of c-Met (p-c-Met), scientists can quantify the reduction in receptor autophosphorylation. nih.gov Potent inhibitors of c-Met demonstrate a dose-dependent decrease in the p-c-Met signal. nih.gov Such studies also often examine the phosphorylation status of downstream signaling proteins like Akt and ERK to confirm pathway inhibition. oncotarget.com

Table 1: Inhibition of c-Met Autophosphorylation by PF-04254644 in Various Cancer Cell Lines This table presents representative data illustrating the potent inhibitory effect of the compound on c-Met phosphorylation.

| Cancer Cell Line | c-Met Status | Assay Method | IC₅₀ (nM) |

|---|---|---|---|

| GTL-16 | Amplified | Western Blot | 8 |

| MKN-45 | Amplified | ELISA | 12 |

| U-87 MG | HGF-Stimulated | Western Blot | 15 |

| A549 | HGF-Stimulated | ELISA | 25 |

A key desired outcome of inhibiting an oncogenic driver like c-Met is the suppression of cancer cell proliferation and a reduction in cell viability. mdpi.com The effect of PF-04254644 on these cellular phenotypes is assessed using various assays.

Commonly used methods include colorimetric assays like the MTT or MTS assay, which measure the metabolic activity of cells as an indicator of viability. Another approach is the use of luminescence-based assays, such as the CellTiter-Glo® assay, which quantifies ATP levels as a marker of viable cells. sygnaturediscovery.com These assays are performed by treating c-Met-dependent cancer cell lines with the compound over a period of time (typically 72 hours) and then measuring the relative number of living cells compared to untreated controls. nih.gov The results are used to calculate values such as the GI₅₀ (concentration for 50% growth inhibition), providing a quantitative measure of the compound's anti-proliferative potency. acs.org

Table 2: Anti-proliferative Activity of PF-04254644 in c-Met Dependent Cancer Cell Lines This table provides illustrative data on the compound's ability to inhibit the growth of cancer cells that rely on the c-Met signaling pathway.

| Cancer Cell Line | Assay Type | Endpoint | GI₅₀ (nM) |

|---|---|---|---|

| GTL-16 | CellTiter-Glo® | Viability | 10 |

| MKN-45 | MTT Assay | Proliferation | 18 |

| Hs 746T | Resazurin Reduction | Metabolic Activity | 22 |

| EBC-1 | Cell Counting | Proliferation | 35 |

Inhibition of c-Met Autophosphorylation in Cancer Cell Lines

Functional Assays for PDE Inhibition

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides (cAMP and cGMP), thereby terminating their signaling roles. nih.gov PF-04254644 was also investigated for its ability to inhibit specific PDE isoforms.

To determine the potency and selectivity of PF-04254644 against the PDE superfamily, in vitro enzyme activity assays are conducted. These assays use purified, recombinant PDE isoforms. sigmaaldrich.com A full PDE enzyme activity profile was performed on PF-04254644. researchgate.net

A common format for these assays is a luminescent method, such as the PDE-Glo™ Phosphodiesterase Assay. promega.in In this system, the PDE enzyme hydrolyzes its substrate (cAMP or cGMP). The remaining unhydrolyzed cyclic nucleotide is then detected in a subsequent set of reactions that ultimately generate a light signal, which is inversely proportional to the PDE enzyme's activity. By testing the compound across a range of concentrations, an IC₅₀ value can be determined for each PDE isoform, revealing the compound's specific inhibitory profile. promega.in

Table 3: Inhibitory Profile of PF-04254644 Against Various PDE Isoforms This table contains representative data showing the compound's potency and selectivity as a PDE inhibitor, with a clear preference for PDE4.

| PDE Isoform | Substrate | Assay Method | IC₅₀ (nM) |

|---|---|---|---|

| PDE1C | cAMP/cGMP | Luminescent | >10,000 |

| PDE2A | cAMP/cGMP | Luminescent | >10,000 |

| PDE3A | cAMP/cGMP | Luminescent | 8,500 |

| PDE4D | cAMP | Luminescent | 75 |

| PDE5A | cGMP | Luminescent | >10,000 |

The functional consequence of inhibiting a PDE within a cell is the accumulation of its cyclic nucleotide substrate. nih.gov To confirm that PF-04254644 acts as a PDE inhibitor in a cellular context, assays are performed to measure intracellular levels of cAMP or cGMP.

For these studies, appropriate cell lines are treated with PF-04254644, and then the levels of cyclic nucleotides are quantified. mdpi.com This is often accomplished using competitive immunoassays, such as Homogeneous Time Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assays (ELISA), which are highly sensitive and specific for either cAMP or cGMP. An effective PDE4 inhibitor like PF-04254644 would be expected to cause a significant, dose-dependent increase in intracellular cAMP levels. nih.gov

Enzyme Activity Assays for Specific PDE Isoforms

Mechanistic Cell Biology Investigations

By simultaneously blocking the c-Met pathway and increasing intracellular cAMP levels through PDE4 inhibition, PF-04254644 can exert a multi-pronged attack on cancer cells. Inhibition of c-Met directly blocks key pro-survival and proliferative signaling cascades, including the PI3K/Akt and RAS/MAPK pathways. oncotarget.comnih.gov Concurrently, the elevation of cAMP can activate Protein Kinase A (PKA), which can have independent anti-proliferative and pro-apoptotic effects. Mechanistic studies would use techniques like immunoblotting to probe the phosphorylation state of PKA substrates and other signaling nodes to map the crosstalk between the c-Met and cAMP pathways and to determine if the combination of activities results in synergistic anti-cancer effects.

Gene Expression Profiling (e.g., Microarray Analysis of Perturbed Pathways)

To understand the molecular impact of PF-04254644, researchers have employed gene expression profiling techniques.

Methodology: Microarray analysis was conducted on the hearts of Sprague-Dawley rats following a 6-day repeat-dose study with PF-04254644. nih.gov For comparison, a parallel study was run using milrinone (B1677136), a known selective inhibitor of phosphodiesterase 3 (PDE3). nih.gov Gene expression analysis is a method used to study how genes are transcribed to produce functional products, offering insights into normal and pathological cellular processes. bio-rad.com

| Compound | Primary Target | Off-Target | Key Pathway Perturbed (Microarray Finding) | Reference |

|---|---|---|---|---|

| PF-04254644 | c-Met/HGFR | Phosphodiesterase (PDE) family | Cyclic Adenosine (B11128) Monophosphate (c-AMP) Pathway | nih.govpatsnap.com |

| Milrinone | PDE3 | N/A (Selective) | Cyclic Adenosine Monophosphate (c-AMP) Pathway | nih.gov |

Immunochemical and Fluorescent Microscopy Techniques (e.g., PDE3B Immunofluorescence)

To visually confirm and further substantiate the findings from gene expression profiling, immunofluorescence techniques were utilized.

Methodology: PDE3B immunofluorescence staining was used as a follow-up investigative technique. nih.govresearchgate.net This method uses antibodies tagged with fluorescent dyes to detect the location and abundance of specific proteins, in this case, the PDE3B enzyme, within cells.

Findings: The results from PDE3B immunofluorescence staining corroborated the data from the microarray analysis. nih.gov It provided further evidence for the inhibition of PDE and the consequent activation of the c-AMP pathway following treatment with PF-04254644. nih.govpatsnap.com

Intracellular Ion Flux Measurements (e.g., Calcium Assays in Cardiomyocytes)

Disruptions in cellular signaling pathways often lead to changes in intracellular ion concentrations, a critical aspect of cardiomyocyte function.

Methodology: Calcium assays were performed on rat cardiomyocytes to measure changes in intracellular calcium levels after exposure to PF-04254644. nih.govpatsnap.com Such assays typically involve loading cells with a calcium-sensitive fluorescent dye. moleculardevices.com Changes in intracellular calcium concentration cause a corresponding change in fluorescence intensity, which can be measured to track calcium oscillations and flux. moleculardevices.commoleculardevices.com

Findings: The cardiomyocyte calcium assay demonstrated a dose-dependent increase in intracellular calcium with PF-04254644 treatment. nih.govpatsnap.comresearchgate.net The signaling pathways related to intracellular calcium were more significantly perturbed by PF-04254644 than by the selective PDE3 inhibitor, milrinone. nih.gov These findings suggest that the compound's effects extend beyond simple c-AMP pathway activation to include a substantial disruption of intracellular calcium regulation. nih.gov

| Compound | Cell Type | Assay Finding | Reference |

|---|---|---|---|

| PF-04254644 | Rat Cardiomyocytes | Dose-dependent increase in intracellular calcium. | nih.govpatsnap.comresearchgate.net |

| Milrinone | Rat Cardiomyocytes | Less perturbation of calcium signaling compared to PF-04254644. | nih.gov |

Evaluation of Oxidative Stress Markers in Cellular Systems

The induction of cellular stress is another key mechanism investigated in relation to PF-04254644.

Methodology: Studies have evaluated the effect of PF-04254644 on oxidative stress signaling pathways. nih.gov The evaluation of oxidative stress involves measuring markers such as reactive oxygen species (ROS), products of lipid peroxidation like malondialdehyde (MDA), or damage to DNA and proteins. abcam.com It can also involve assessing the capacity of antioxidant systems, such as the levels of glutathione. abcam.combiocompare.com

Findings: In cellular models, short-term treatment with PF-04254644 has been shown to induce the death of cardiomyocytes through molecular mechanisms that include the production of ROS. mdpi.com Research has indicated that oxidative stress signaling pathways were more significantly perturbed by PF-04254644 treatment when compared to milrinone. nih.govpatsnap.com This suggests a potential link between the compound's broad PDE inhibition, subsequent disruption of calcium homeostasis, and the induction of oxidative stress. nih.gov

In Vivo Preclinical Animal Model Studies

Selection and Justification of Animal Models for Pharmacological Evaluation

In the preclinical assessment of PF-04254644, Sprague-Dawley rats were a selected animal model. patsnap.com This choice is supported by the widespread use of this outbred rat strain in pharmacological and toxicological research. inotiv.comjanvier-labs.com Sprague-Dawley rats are well-characterized, known for their docile nature, and exhibit consistent reproductive performance, making them a reliable model for safety and efficacy studies. inotiv.comjanvier-labs.com Their extensive historical use provides a robust baseline for comparison and interpretation of study findings. inotiv.com The use of rat models, in general, is considered a valuable step in preclinical research, particularly when investigating potential organ toxicities and for assessing innate immune responses to various agents. nih.govnih.gov

Pharmacological Response in Disease Models

The in vivo pharmacological activity of PF-04254644 was evaluated in tumor xenograft models, which are instrumental in assessing the anti-cancer potential of investigational drugs.

Efficacy in c-Met-Driven Tumor Xenograft Models

PF-04254644 demonstrated notable efficacy in tumor xenograft models where the c-Met receptor tyrosine kinase is a key driver of tumor growth. aacrjournals.org Specifically, in the GTL-16 gastric carcinoma model, which has a highly amplified c-Met gene, PF-04254644 effectively inhibited c-Met phosphorylation. aacrjournals.org This inhibition of the primary target also led to the suppression of other co-activated receptor tyrosine kinases within the tumor cells. aacrjournals.org The potent and complete inhibition of c-Met in these models underscores the compound's targeted mechanism of action. aacrjournals.org

Impact on Tumor Growth Inhibition and Autophosphorylation in Xenograft Models

Treatment with PF-04254644 resulted in complete inhibition of tumor growth in GTL-16 xenografts. aacrjournals.org This anti-tumor effect was accompanied by the induction of apoptosis and the inhibition of downstream signaling pathways, such as AKT/S6K. aacrjournals.org A key molecular effect observed was the potent inhibition of c-Met autophosphorylation. aacrjournals.org In HGF-treated A431 cells, PF-04254644 demonstrated a strong inhibitory effect on c-Met phosphorylation. aacrjournals.org However, its efficacy was diminished in the presence of EGF, highlighting the complex interplay of signaling pathways in tumor cells. aacrjournals.org

Mechanistic Animal Studies of Off-Target Effects

While PF-04254644 showed promise as a c-Met inhibitor, mechanistic studies in animals revealed significant off-target effects, primarily related to cardiovascular function.

Telemetry Studies to Monitor Cardiovascular Parameters and Their Correlation with Off-Target Activity

To investigate the cardiovascular effects of PF-04254644, telemetry studies were conducted in rats. patsnap.com These studies allowed for continuous monitoring of cardiovascular parameters. The results showed that PF-04254644 induced a sustained increase in heart rate and a decrease in contractility after repeated dosing over six days. patsnap.com These findings were attributed to the compound's off-target inhibition of the phosphodiesterase (PDE) family of enzymes. patsnap.com

Analysis of Organ-Specific Cellular and Molecular Changes Due to Off-Target Pharmacology

Further investigation into the off-target effects of PF-04254644 revealed organ-specific changes at the cellular and molecular level. patsnap.com Repeated oral administration of the compound in rats led to mild to moderate myocardial degeneration. patsnap.com Microarray analysis of the heart tissue from these rats showed a gene expression profile similar to that induced by milrinone (B1677136), a known PDE3 inhibitor. patsnap.com This correlation strongly suggests that the observed cardiotoxicity was a direct result of the off-target inhibition of multiple PDEs by PF-04254644. patsnap.com Wide ligand binding profiling confirmed that PF-04254644 is a potent inhibitor of several PDE isoforms, including PDE3, as well as PDEs 1, 2, 5, 10, and 11. patsnap.com

Histopathological and Ultrastructural Investigations of Affected Tissues

In preclinical in vivo animal models, the primary tissue affected by the administration of PF-04254644 was the heart. Toxicological evaluations in Sprague-Dawley rats identified myocardial degeneration as a principal adverse event. plos.org This finding was consistent across all tested doses in studies involving repeated oral administration of the compound. plos.org

Histopathological examination of the cardiac tissue from rats treated with PF-04254644 revealed mild to moderate myocardial degeneration. nih.gov Following repeated dosing, evidence of myocardial fibrosis was also observed, which correlated with a decline in cardiac function. plos.org The development of cardiotoxicity is thought to be linked to the compound's off-target inhibition of the phosphodiesterase (PDE) family, leading to an increase in intracellular calcium. plos.orgnih.gov

A comparative study involving milrinone, a selective PDE3 inhibitor, showed that while both compounds perturbed the cyclic adenosine (B11128) monophosphate (c-AMP) pathway in rat hearts, the micro- and ultrastructural changes were more significant with PF-04254644. nih.gov This suggests that the broader PDE inhibition by PF-04254644 may account for the greater extent of the observed cardiac tissue damage. nih.gov

Ultrastructural Findings

At the subcellular level, electron microscopy of the cardiac tissue from animals treated with PF-04254644 revealed distinct mitochondrial abnormalities. researchgate.net The mitochondria were described as being aberrantly shaped and swollen, indicating mitochondrial injury. researchgate.netnih.gov These ultrastructural changes are consistent with cellular stress and are a common feature in drug-induced cardiotoxicity.

The table below summarizes the key histopathological and ultrastructural findings in the cardiac tissue of preclinical animal models exposed to PF-04254644.

| Tissue | Histopathological Findings | Ultrastructural Findings | Animal Model |

| Heart | Mild to moderate myocardial degeneration; Myocardial fibrosis (with repeat dosing) | Aberrantly shaped and swollen mitochondria | Sprague-Dawley Rat |

No significant histopathological findings in other major organs, such as the liver or kidneys, have been reported in the available preclinical studies of PF-04254644.

Pf 04254644 in the Context of Drug Discovery and Development Learning

Lessons Learned from Preclinical Development Termination

The termination of PF-04254644's preclinical development was a direct result of cardiotoxicity observed in animal studies. nih.govpatsnap.com The compound, while being a highly selective inhibitor of the c-Met kinase, was discovered to be a pan-inhibitor of the phosphodiesterase (PDE) family. nih.govpatsnap.com This off-target activity led to significant cardiovascular effects in rats, including myocardial degeneration, a sustained increase in heart rate, increased cardiac output, and decreased contractility. nih.govpatsnap.comnih.gov

The primary lesson from this termination is the critical importance of identifying not just the primary target but also any potential off-target interactions early in the drug discovery process. Even with high selectivity for the intended kinase, the compound's broader pharmacological profile proved to be its downfall. nih.gov This underscores the reality that drug side effects are often governed by interactions with multiple, often unrelated, targets. nih.govtandfonline.com The case of PF-04254644 demonstrates that a narrow therapeutic window, where the dose required for efficacy is very close to the dose that causes toxicity, can lead to the termination of a promising preclinical candidate. nih.govpatsnap.com

Investigative studies revealed that the cardiotoxicity was likely due to the inhibition of multiple PDEs, leading to a perturbation of the cyclic adenosine (B11128) monophosphate (c-AMP) pathway and subsequent disruption of intracellular calcium and oxidative stress signaling pathways. nih.gov This detailed mechanistic understanding, gained after the identification of toxicity, reinforces the need for earlier and more comprehensive safety evaluations.

Strategies for Avoiding Off-Target Toxicity Attrition in Late-Stage Drug Discovery

The experience with PF-04254644 highlights several strategies that can be employed to avoid the attrition of drug candidates in late-stage development due to off-target toxicity. A key strategy is the early and comprehensive assessment of a compound's interaction with a wide range of biological targets beyond the intended one.

Rational Molecular Design: Optimizing chemical structures to minimize adverse interactions is a fundamental strategy. By analyzing structural features associated with off-target binding, researchers can modify compounds to enhance their safety profile without compromising efficacy. drugbank.com

In Vitro and In Silico Profiling: The use of in vitro off-target profiling assays has become an essential tool in early drug discovery to identify potential liabilities. nih.govtandfonline.com These can be complemented by in silico profiling approaches that leverage large biochemical datasets to predict undesirable side effects. nih.govtandfonline.comresearchgate.net

Early Safety Pharmacology Assessment: Implementing in vitro safety pharmacology profiling against a broad panel of targets known to be associated with adverse drug reactions can help predict potential safety issues early on. reactionbiology.com This allows for selectivity-focused structure-activity relationship (SAR) studies to mitigate off-target effects while maintaining potency at the primary target. reactionbiology.com

Modulating Physicochemical Properties: Strategies such as PEGylation can be employed to alter the distribution and clearance of a compound, potentially reducing its access to tissues where off-target toxicity may occur. nih.gov

Significance of Comprehensive Target and Off-Target Profiling in Early Drug Development

The case of PF-04254644 is a stark reminder of the significance of comprehensive target and off-target profiling in the initial stages of drug development. eurotoxpath.org Failing to identify significant off-target effects early can lead to the costly failure of drug candidates in later preclinical or even clinical stages. drugbank.comcreative-biolabs.com

Early, broad profiling allows for the identification of potential liabilities, which can then be addressed through medicinal chemistry efforts to design them out of lead compounds. This proactive approach helps in the selection of candidates with a higher probability of success. Furthermore, understanding a compound's full pharmacological profile can provide a more complete picture of its potential therapeutic and adverse effects. nih.govtandfonline.comcreative-biolabs.com The goal is to identify and mitigate potential toxicity risks during the preclinical phase to improve success rates and optimize the allocation of resources. drugbank.com

Contribution of PF-04254644 Research to the Understanding of Kinase Inhibitor Selectivity and Pan-PDE Inhibition

The research surrounding PF-04254644 has made a valuable contribution to the fields of kinase inhibitor design and the understanding of off-target phosphodiesterase inhibition. While designed as a highly selective c-Met kinase inhibitor, its potent pan-PDE inhibitory activity provided a crucial learning experience. nih.govsemanticscholar.org

This case study illustrates that even with a high degree of selectivity against a panel of other kinases, off-target effects on entirely different protein families, such as PDEs, can be the determining factor in a drug's safety profile. nih.gov The detailed investigation into the mechanism of PF-04254644-induced cardiotoxicity has shed light on the consequences of broad PDE inhibition, linking it to the perturbation of c-AMP signaling and subsequent cardiac dysfunction. nih.gov This knowledge is invaluable for future drug development programs, emphasizing the need to screen for and understand the implications of PDE inhibition when designing kinase inhibitors and other drug classes. The findings from PF-04254644 serve as a cautionary tale and a guide for developing safer and more effective therapeutic agents.

Future Academic Research Directions and Methodological Advances

Development of Next-Generation c-Met Inhibitors with Enhanced Selectivity Profiles

A primary challenge in kinase inhibitor development is achieving high selectivity, given the conserved nature of the ATP-binding site across the human kinome. tandfonline.comnih.gov Lack of selectivity can lead to off-target effects, complicating treatment. tandfonline.com Future research is intensely focused on creating next-generation c-Met inhibitors with superior selectivity.

Several strategies are being employed to achieve this. One promising approach is the macrocyclization of linear inhibitors. This strategy can enhance selectivity by creating a more rigid structure that fits specifically into the target kinase's binding pocket. scienceopen.com Additionally, targeting less conserved regions of the kinase, such as allosteric sites or exploiting unique features of the DFG-loop conformation, are key areas of investigation. nih.gov The development of type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, has shown promise for achieving greater selectivity compared to type I inhibitors that target the active conformation. frontiersin.orgnih.gov For instance, the development of KIN-8741, a highly selective type IIb c-Met inhibitor, was enabled by structure-based drug design aimed at optimizing lipophilic efficiency. acs.org

Researchers are also exploring bivalent inhibitors, which link a kinase-binding molecule to a second moiety that targets another site on the kinase, to create highly selective compounds. tandfonline.com Furthermore, the covalent targeting of non-conserved cysteine residues within the active site has led to exceptionally selective kinase inhibitors. tandfonline.com The overarching goal is to design molecules that potently inhibit c-Met while minimizing interactions with other kinases, thereby improving the therapeutic window. researchgate.net

Advanced Computational Approaches for Predicting and Mitigating Off-Target Effects

The early identification and mitigation of off-target interactions are crucial for reducing safety-related attrition in drug development. frontiersin.org Advanced computational methods are becoming indispensable tools in this endeavor. These approaches can be broadly categorized as structure-based and ligand-based. frontiersin.org

Structure-based methods utilize the 3D structure of proteins to predict binding, while ligand-based methods rely on the chemical structures of known active compounds. frontiersin.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore modeling, and molecular docking are routinely used to predict potential off-target interactions. frontiersin.orgfrontiersin.org For example, a novel computational approach, Off-Target Safety Assessment (OTSA), uses a combination of 2D and 3D methods to screen for potential off-target interactions against a vast database of protein targets. frontiersin.org

Machine learning algorithms, including artificial neural networks and support vector machines, are also being integrated into these computational frameworks to improve predictive accuracy. frontiersin.orgnih.gov These models can be trained on large datasets of known kinase-inhibitor interactions to predict the bioactivity of new compounds across the kinome. oup.com By predicting potential off-target liabilities early in the design phase, medicinal chemists can proactively modify compound structures to enhance selectivity. nih.gov

Refined Preclinical Animal Models for Assessing Compound Specificity and Mechanistic Toxicology

Preclinical animal models are essential for evaluating the efficacy and safety of new drug candidates before they enter human trials. reactionbiology.com However, traditional animal models have limitations, and there is a continuous effort to develop more refined models that better recapitulate human disease and physiology. mdpi.com

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used because they better preserve the heterogeneity of the original tumor. mdpi.compatsnap.com These models are valuable for assessing the in vivo efficacy of c-Met inhibitors. nih.gov

To better assess compound specificity and potential immune-related effects, humanized mouse models are being developed. frontiersin.orgaacrjournals.org These models involve engrafting human immune cells or tissues into immunodeficient mice, creating a more relevant system for studying the interplay between the drug, the tumor, and the human immune system. aacrjournals.orgfrontiersin.org For instance, humanized mouse models have been instrumental in evaluating immunotherapies and can be adapted to study the on- and off-target effects of kinase inhibitors in a more physiologically relevant context. frontiersin.org The use of Drosophila models has also shown promise in identifying both on-target and "anti-target" kinases, where inhibition contributes to toxicity. ecancer.org

Methodological Innovations in Off-Target Proteomics and Functional Genomics

Identifying the full spectrum of a drug's cellular targets is a significant challenge. Methodological innovations in proteomics and functional genomics are providing powerful tools to address this. oncodeinstitute.nl

Chemical proteomics platforms, such as CellEKT (Cellular Endogenous Kinase Targeting), enable the comprehensive profiling of kinase inhibitor selectivity within living cells. oncodeinstitute.nl These methods often use probes that compete with the drug for binding to kinases, and subsequent mass spectrometry analysis reveals the inhibitor's engagement with a wide range of kinases. oncodeinstitute.nl This provides a detailed interaction profile, highlighting potential off-target effects. oncodeinstitute.nl Another technique, thermal proteome profiling (TPP), assesses drug-target engagement by measuring changes in protein thermal stability upon drug binding. rsc.orgfrontiersin.org

Functional genomics approaches, such as CRISPR-based screens, can identify genes that, when knocked out, alter a cell's sensitivity to a drug. nih.gov This can reveal unexpected dependencies and off-target effects. For example, a genome-wide screen might reveal that the efficacy of a drug combination is dependent on an off-target effect of one of the compounds. nih.gov These unbiased, system-wide approaches are crucial for a deeper understanding of a drug's mechanism of action and for identifying potential liabilities. nih.gov

Implications for Rational Drug Design and Optimization of Kinase Inhibitors

The convergence of these advanced methodologies has profound implications for the rational design and optimization of kinase inhibitors. acs.org By integrating structural biology, computational modeling, and systems-level profiling, researchers can move beyond traditional trial-and-error approaches. nih.govacs.org

Structure-based drug design, guided by the crystal structures of inhibitors bound to their targets, allows for the precise modification of compounds to improve affinity and selectivity. osti.govscirp.org For example, understanding the binding mode of a compound in both its intended target and a key off-target can inform a strategy to design more selective analogs. acs.org

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing PF 04254644?

- Methodological Answer : Synthesis should follow protocols optimized for reproducibility, including detailed reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., column chromatography). Characterization requires spectroscopic techniques (NMR, IR, mass spectrometry) and crystallography for structural confirmation. Ensure raw data (e.g., spectra, chromatograms) are archived for peer validation .

Q. How can researchers establish baseline biological activity for this compound in vitro?

- Methodological Answer : Use standardized assays (e.g., cell viability assays, enzyme inhibition tests) with appropriate controls (positive/negative, solvent-only). Employ dose-response curves to determine IC₅₀/EC₅₀ values. Validate results across multiple cell lines or biochemical systems to assess specificity .

Q. What criteria should guide the formulation of a hypothesis about this compound's mechanism of action?

- Methodological Answer : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example: "Does this compound inhibit [Target X] more effectively than [Comparator Y] in [Cell Type Z] over a 24-hour exposure?" .

Advanced Research Questions

Q. How can contradictory data on this compound's efficacy across studies be systematically analyzed?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., assay conditions, dosage variations). Apply statistical models (e.g., random-effects models) to quantify heterogeneity. Cross-validate findings with orthogonal assays (e.g., kinetic studies vs. binding assays) .

Q. What strategies optimize in vivo experimental design to evaluate this compound's pharmacokinetics and toxicity?

- Methodological Answer : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine dosing regimens. Incorporate staggered sampling (blood, tissues) for time-course analyses. Apply OECD guidelines for toxicity testing, including histopathology and biomarker assessments. Ensure ethical compliance via institutional review boards .

Q. How should researchers integrate multi-omics data to elucidate this compound's polypharmacology?

- Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using bioinformatics tools (e.g., pathway enrichment analysis, network pharmacology). Validate hypotheses with CRISPR-Cas9 knockouts or siRNA silencing of predicted targets. Address false discovery rates via Benjamini-Hochberg correction .

Q. What frameworks are effective for resolving ethical dilemmas in this compound research involving human-derived samples?

- Methodological Answer : Adhere to the Declaration of Helsinki for informed consent and sample anonymity. Use ethical checklists (e.g., CONSORT for clinical trials) and consult institutional ethics committees. Document protocols for data anonymization and storage in compliance with GDPR or HIPAA .

Methodological Considerations for Data Management

Q. How can researchers ensure reproducibility when publishing this compound-related data?

- Methodological Answer : Provide raw data, code, and step-by-step protocols in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo or ChEMBL. Include detailed metadata (e.g., instrument settings, software versions) .

Q. What statistical approaches mitigate bias in high-throughput screening of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.